1-[3-Methoxy-4-(tetrahydrofuran-2-ylmethoxy)phenyl]methanamine
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Overview
Description
1-[3-Methoxy-4-(tetrahydrofuran-2-ylmethoxy)phenyl]methanamine is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol . This compound is primarily used in proteomics research and is known for its unique structural features, which include a methoxy group and a tetrahydrofuran-2-ylmethoxy group attached to a phenyl ring .
Preparation Methods
The synthesis of 1-[3-Methoxy-4-(tetrahydrofuran-2-ylmethoxy)phenyl]methanamine typically involves multiple steps, including the formation of the tetrahydrofuran-2-ylmethoxy group and its subsequent attachment to the phenyl ring. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these synthetic routes while maintaining stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
1-[3-Methoxy-4-(tetrahydrofuran-2-ylmethoxy)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Scientific Research Applications
1-[3-Methoxy-4-(tetrahydrofuran-2-ylmethoxy)phenyl]methanamine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions. In medicine, the compound’s unique structural features make it a valuable tool for drug discovery and development .
Mechanism of Action
The mechanism of action of 1-[3-Methoxy-4-(tetrahydrofuran-2-ylmethoxy)phenyl]methanamine involves its interaction with specific molecular targets and pathways within biological systems. The compound’s methoxy and tetrahydrofuran-2-ylmethoxy groups play a crucial role in its binding affinity and specificity towards these targets. The exact molecular pathways and targets involved may vary depending on the specific application and context of its use .
Comparison with Similar Compounds
1-[3-Methoxy-4-(tetrahydrofuran-2-ylmethoxy)phenyl]methanamine can be compared with other similar compounds that possess methoxy and tetrahydrofuran groups. Some of these similar compounds include:
- 1-[3-Methoxy-4-(tetrahydrofuran-2-ylmethoxy)phenyl]ethanamine
- 1-[3-Methoxy-4-(tetrahydrofuran-2-ylmethoxy)phenyl]propanamine
These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
[3-methoxy-4-(oxolan-2-ylmethoxy)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-15-13-7-10(8-14)4-5-12(13)17-9-11-3-2-6-16-11/h4-5,7,11H,2-3,6,8-9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKDHYZLZGYADN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)OCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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